molecular formula C21H21N3O4S B11260380 N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide CAS No. 904816-37-1

N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide

Cat. No.: B11260380
CAS No.: 904816-37-1
M. Wt: 411.5 g/mol
InChI Key: LUBPSJAIFIIQTL-UHFFFAOYSA-N
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Description

“N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents and conditions include:

    Benzodioxole synthesis: Using catechol and formaldehyde under acidic conditions.

    Imidazole synthesis: Using glyoxal, ammonia, and an aldehyde.

    Coupling reaction: Using thiol reagents and acylation agents under controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions may target the imidazole ring or the sulfanyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole carboxylic acid derivatives, while substitution may introduce nitro or sulfonic acid groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate, particularly for its antimicrobial, antifungal, or anticancer activities.

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which “N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide” exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole structures, such as safrole and piperonyl butoxide.

    Imidazole derivatives: Compounds like metronidazole and clotrimazole, known for their antimicrobial properties.

    Sulfanylacetamide derivatives: Compounds with similar sulfanylacetamide linkages, often studied for their biological activities.

Uniqueness

The uniqueness of “N-(2H-1,3-Benzodioxol-5-YL)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide” lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

CAS No.

904816-37-1

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H21N3O4S/c1-14-2-4-15(5-3-14)10-24-17(11-25)9-22-21(24)29-12-20(26)23-16-6-7-18-19(8-16)28-13-27-18/h2-9,25H,10-13H2,1H3,(H,23,26)

InChI Key

LUBPSJAIFIIQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO

Origin of Product

United States

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